5-Iodo-1,1,1-trifluoropentane
Overview
Description
The compound "5-Iodo-1,1,1-trifluoropentane" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their properties, which can be relevant to understanding the chemistry of fluorinated alkanes like 5-Iodo-1,1,1-trifluoropentane. Fluorinated compounds are known for their unique properties, such as high stability and the ability to influence the reactivity of adjacent functional groups .
Synthesis Analysis
The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a trifluoromethylating reagent, involves hypervalent iodine chemistry . Similarly, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and its derivatives starts from a sodium salt of a related compound . These methods could potentially be adapted for the synthesis of 5-Iodo-1,1,1-trifluoropentane by incorporating an appropriate iodine source and adjusting the reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) shows strong S···O interactions influenced by the trifluoromethyl groups . The structure of 5-Iodo-1,1,1-trifluoropentane would likely be influenced by the electron-withdrawing effects of the trifluoromethyl group and the steric bulk of the iodine atom.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often facilitated by the unique properties of fluorine. For example, 1,1-difluoro-1-alkenes can undergo 5-endo-trig cyclizations, a process influenced by the presence of vinylic fluorines . The reactivity of 5-Iodo-1,1,1-trifluoropentane would be expected to be affected by the trifluoromethyl group, which could either stabilize or destabilize reaction intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly affected by the presence of fluorine atoms. The trifluoromethyl group is known to impart high thermal and chemical stability to molecules . The iodine atom in 5-Iodo-1,1,1-trifluoropentane would add to the molecular weight and could influence the boiling point, density, and solubility of the compound. Additionally, the presence of both iodine and trifluoromethyl groups could affect the compound's polarity and reactivity in chemical reactions.
Scientific Research Applications
Deiodo-sulfination Studies
5-Iodo-1,1,1-trifluoropentane has been studied for its role in deiodo-sulfination reactions. A study by Huang, Huang, and Hu (1983) explored the conversion of perfluoroalkyl iodides, including 5-iodo-1,1,1-trifluoropentane, into their corresponding disulfinates, suggesting a potential application in the synthesis of various sulfinate compounds (Wei-Yuan Huang, Bing-Nan Huang, & Chang-Ming Hu, 1983).
Synthesis of Trifluoromethylated Pyrazoles
The compound has been utilized in the synthesis of trifluoromethylated pyrazoles. Lyga and Patera (1990) described the selective protection of trifluoromethyl-β-diketones, involving 1,1,1-trifluoropentane-2,4-dione, demonstrating its utility in creating specific heterocyclic compounds (J. Lyga & Russell M. Patera, 1990).
Lithiation and Electrophilic Substitution
In 1998, Schlosser, Porwisiak, and Mongin studied the quantitative hydrogen/metal exchange reaction of 1,2,4-tris(trifluoromethyl)benzene, involving the use of 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This research points to the application in lithiation and subsequent electrophilic substitution processes (M. Schlosser, J. Porwisiak, & F. Mongin, 1998).
Aqueous Multicomponent Synthesis
Li et al. (2017) explored the aqueous multicomponent synthesis of iodo-1,2,3-triazoles. This method involved the use of 5-iodo-1,2,3-triazoles, indicating the compound's relevance in the synthesis of triazoles and potential applications in biomedical fields (Lingjun Li et al., 2017).
Iodination Processes
The 2018 study by Dunn et al. highlighted the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, involving the use of 5-iodo isomers. This research underscores the compound's role in the development of iodination processes under continuous flow conditions (Anna L. Dunn et al., 2018).
Functionalization of Quinolines
Staubitz, Dohle, and Knochel (2003) presented a method for preparing functionalized 8-iodo-2-trifluoromethanesulfonyloxyquinolines. This study indicates the compound's utility in the functionalization of quinolines, a critical step in the synthesis of complex organic molecules (A. Staubitz, W. Dohle, & P. Knochel, 2003).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-5-iodopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3I/c6-5(7,8)3-1-2-4-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXEEFLZJDBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377820 | |
Record name | 5-Iodo-1,1,1-trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,1,1-trifluoropentane | |
CAS RN |
352-60-3 | |
Record name | 5-Iodo-1,1,1-trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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